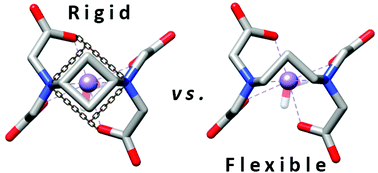Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
Dalton Transactions Pub Date: 2021-10-25 DOI: 10.1039/D1DT02498A
Abstract
Rigid derivatives of the acyclic ligand PDTA4− (H4PDTA = propylenediamine-N,N,N′,N′-tetraacetic acid) were prepared by functionalization of a 1,3-diaminocyclobutyl spacer. The new ligands contain either four acetate groups attached to the central scaffold (H4L1) or incorporate pyridyl (H2L2) or propylamide (H2L3) units replacing two of the carboxylate groups. The ligand protonation constants and the stability constants of their Mn2+ complexes were determined using potentiometric and spectrophotometric titrations. The stability of the [Mn(L1)]2− complex was found to be significantly higher than that of the flexible [Mn(PDTA)]2− derivative (log KMnL = 10.78 and 10.01, respectively). A detailed study of the 1H Nuclear Magnetic Relaxation Dispersion (NMRD) profiles and 17O NMR measurements evidence that the [Mn(L1)]2− and [Mn(L2)] complexes display a hydration equilibrium in solution involving a seven-coordinate species with an inner-sphere water molecule and a six-coordinate species that lacks a coordinated water molecule. As a result the 1H relaxivities of these complexes are somewhat lower than that of [Mn(EDTA)]2− and related systems. The introduction of propylamide groups in [Mn(L3)] shifts the hydration equilibrium to the seven-coordinate species, which results in a 1H relaxivity (r1p = 3.7 mM−1 s−1 at 22 MHz and 25 °C) exceeding that of [Mn(EDTA)]2− (r1p = 3.3 mM−1 s−1 at 22 MHz and 25 °C). The parameters that control the relaxivities in this family of complexes were determined by simultaneous fitting of the experimental 1H NMRD and 17O NMR data (transverse relaxation rates and chemical shifts), with the aid of computational studies performed at the DFT and CASSCF/NEVPT2 levels. These studies provide detailed insight of the parameters that control the efficiency of these relaxation agents at the molecular level.


Recommended Literature
- [1] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [2] Wobble pairs of the HDV ribozyme play specific roles in stabilization of active site dynamics
- [3] Dietary patterns, uric acid levels, and hyperuricemia: a systematic review and meta-analysis†
- [4] Foods and drugs analysis
- [5] Characterizing the assembly behaviors of human amylin: a perspective derived from C-terminal variants†
- [6] Green synthesis of yellow-green emissive silicon nanoparticles and their application for the sensitive fluorescence detection of bilirubin†
- [7] Mechanochemical conversion of a metal oxide into coordination polymers and porous frameworks using liquid-assisted grinding (LAG)†
- [8] From solid state to in vitro anticancer activity of copper(ii) compounds with electronically-modulated NNO Schiff base ligands†
- [9] Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties
- [10] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 14132-51-5
-
CAS no.: 121343-59-7
-
CAS no.: 1291-72-1









